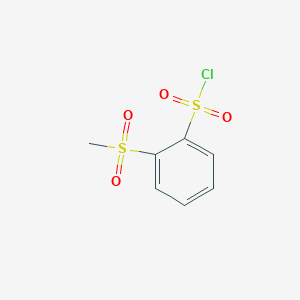

2-(Methylsulfonyl)benzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJTUCSESGEMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370614 | |

| Record name | 2-(methylsulfonyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89265-35-0 | |

| Record name | 2-(methylsulfonyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulfonyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Methylsulfonyl)benzenesulfonyl chloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylsulfonyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 103008-53-3), a key building block in the development of novel pharmaceutical agents. The document details a robust and scalable four-step synthetic pathway, starting from inexpensive commodity chemicals. Furthermore, it establishes a rigorous analytical workflow for the structural confirmation and purity assessment of the final compound, ensuring its suitability for downstream applications in medicinal chemistry and organic synthesis. This guide is intended to serve as a practical resource for scientists engaged in process development and drug discovery.

Introduction: A Key Intermediate in Modern Synthesis

This compound is an aromatic sulfonyl chloride featuring a prominent electron-withdrawing methylsulfonyl group at the ortho-position.[1] This unique substitution pattern imparts specific reactivity and conformational properties, making it a valuable reagent for introducing sterically hindered sulfonamide and sulfonate ester moieties into complex molecules.[1] Sulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, and the ability to synthesize structurally diverse sulfonyl chlorides is crucial for expanding the chemical space available to drug discovery programs.[2]

The synthesis of this particular building block, however, is not trivial. Direct chlorosulfonation of methylsulfonylbenzene would likely lead to a mixture of isomers, with the para-substituted product being favored. Therefore, a more controlled, multi-step approach is required to ensure the regioselective installation of the sulfonyl chloride group at the ortho-position. This guide details a scalable and efficient process that has been successfully demonstrated on a multi-kilogram scale.[3]

Table 1: Chemical Identity and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 103008-53-3[1] |

| Molecular Formula | C₇H₇ClO₄S₂ |

| Molecular Weight | 268.7 g/mol [1] |

| Appearance | Off-white to white solid |

| InChI Key | DOHHRONYRJYSGZ-UHFFFAOYSA-N[1] |

A Scalable Four-Step Synthetic Pathway

The most reliable and scalable synthesis of this compound proceeds via a four-step sequence starting from 1,2-dichlorobenzene.[3] This method offers excellent regiochemical control and has been optimized for large-scale production, achieving an overall yield of approximately 32%.[3]

The causality behind this synthetic strategy is rooted in achieving the desired ortho-substitution pattern, which is difficult to obtain directly. By starting with a pre-functionalized benzene ring (1,2-dichlorobenzene), the subsequent reactions are directed to the correct positions, culminating in the target molecule.

Caption: Four-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution

The synthesis commences with the monosubstitution of 1,2-dichlorobenzene with sodium thiomethoxide (NaSMe). This is a nucleophilic aromatic substitution (SNAr) reaction. The rationale for using 1,2-dichlorobenzene is that the two chlorine atoms activate the ring towards nucleophilic attack, and the reaction conditions can be controlled to favor monosubstitution, yielding 2-chloro-1-(methylthio)benzene.

Step 2: Oxidation of the Thioether

The resulting thioether is then oxidized to the corresponding sulfone. A common and effective method for this transformation is the use of hydrogen peroxide in acetic acid. This step is crucial as it converts the methylthio group into the target methylsulfonyl group. The sulfone is significantly more stable and electron-withdrawing than the thioether, which influences the subsequent reaction.

Step 3: Chlorosulfonation

With the methylsulfonyl group in place, the next step is the introduction of the sulfonic acid group. This is achieved via chlorosulfonation of 2-chloro-1-(methylsulfonyl)benzene using chlorosulfonic acid.[4] The strongly electron-withdrawing sulfone and chloro groups direct the incoming chlorosulfonyl group primarily to the desired position, leading to the formation of the sulfonic acid intermediate after aqueous workup.

Step 4: Conversion to the Sulfonyl Chloride

In the final step, the sulfonic acid is converted to the target sulfonyl chloride. This is a standard transformation in organic chemistry, typically accomplished by treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride.[5] This reaction proceeds readily to give the final product, this compound, which can then be isolated and purified.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of sulfonyl chlorides and related compounds.[3][5]

Materials and Reagents:

-

2-Chloro-1-(methylsulfonyl)benzene

-

Chlorosulfonic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Chlorosulfonation: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add chlorosulfonic acid (3.0 eq.) and cool the flask to 0 °C in an ice bath.

-

Slowly add 2-chloro-1-(methylsulfonyl)benzene (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Workup: The resulting aqueous solution containing the sulfonic acid intermediate is transferred to a separatory funnel.

-

Chlorination: Add thionyl chloride (2.0 eq.) to the aqueous solution and stir the mixture at room temperature for 4-6 hours until the conversion to the sulfonyl chloride is complete (monitor by TLC).

-

Extraction: Extract the product with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the final product as a white solid.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. A multi-technique approach is essential for an unambiguous assignment.

Caption: Analytical workflow for quality control of the final product.

Table 2: Key Characterization Data

| Technique | Expected Result |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.2 ppm), Methyl protons (singlet, ~3.3 ppm). |

| ¹³C NMR | Aromatic carbons, Methyl carbon (~45 ppm). |

| Mass Spec (HRMS) | Calculated m/z for C₇H₇ClO₄S₂ corresponds to the molecular formula. |

| IR Spectroscopy | Strong absorption bands for S=O stretching (sulfonyl groups) at ~1370 cm⁻¹ and ~1180 cm⁻¹. |

| Purity (HPLC) | >98% purity is achievable with proper purification.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for structural elucidation. In the ¹H NMR spectrum, the aromatic protons will appear as a complex multiplet in the downfield region, characteristic of a substituted benzene ring. The three protons of the methyl group will appear as a distinct singlet. In ¹³C NMR, the corresponding carbon signals will be observed, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of the compound.[1] The experimentally determined mass-to-charge ratio (m/z) of the molecular ion should match the calculated value for C₇H₇ClO₄S₂, providing definitive evidence of the compound's elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent features in the IR spectrum of this compound will be the strong, characteristic stretching vibrations of the two sulfonyl (S=O) groups.

Safety, Handling, and Storage

Like other sulfonyl chlorides, this compound is reactive and moisture-sensitive.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is corrosive and can cause severe skin and eye irritation. Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition.

Conclusion

This guide has detailed a practical and scalable four-step synthesis for this compound, a valuable intermediate for pharmaceutical research and development. By following the outlined synthetic and purification protocols, researchers can reliably produce high-purity material. The comprehensive characterization workflow ensures the structural integrity of the final compound, providing a solid foundation for its use in the synthesis of novel drug candidates and other advanced chemical applications.

References

-

Meckler, H.; Herr, R. J. (2012). Development of the Large-Scale Preparation of 2-(Methanesulfonyl)benzenesulfonyl Chloride. Organic Process Research & Development, 16(4), 550–555. Available at: [Link].

- Google Patents. (2017). CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.

-

Vedejs, E., et al. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link].

-

NIST. Benzenesulfonyl chloride, 2-methyl-. NIST WebBook. Available at: [Link].

-

Adams, R.; Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. Available at: [Link].

-

NIST. Benzenesulfonyl chloride, 2-methyl-. NIST WebBook. Available at: [Link].

-

PubChemLite. 2-(methylsulfamoyl)benzene-1-sulfonyl chloride. PubChemLite. Available at: [Link].

-

NIST. Benzenesulfonyl chloride. NIST WebBook. Available at: [Link].

-

PubChem. 2-Mesitylenesulfonyl chloride. PubChem. Available at: [Link].

- Google Patents. (2014). Preparation method of substituted benzene sulfonyl chloride.

-

Wikipedia. Benzenesulfonyl chloride. Wikipedia. Available at: [Link].

- Google Patents. (2012). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

NIST. Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST WebBook. Available at: [Link].

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Available at: [Link].

-

ResearchGate. Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. ResearchGate. Available at: [Link].

-

Exaly. Benzenesulfonyl chloride. Exaly. Available at: [Link].

-

PubChem. Benzenesulfonyl chloride. PubChem. Available at: [Link].

-

NIH. Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation. PMC. Available at: [Link].

-

NIST. Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST WebBook. Available at: [Link].

-

NIST. Benzenesulfonyl chloride. NIST WebBook. Available at: [Link].

-

PrepChem.com. Synthesis of 2-(Chloromethyl)benzenesulfonamide. PrepChem.com. Available at: [Link].

-

NIH. Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives. NIH. Available at: [Link].

-

RSC Publishing. Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives. RSC Publishing. Available at: [Link].

Sources

An In-depth Technical Guide to 2-(Methylsulfonyl)benzenesulfonyl Chloride: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-(Methylsulfonyl)benzenesulfonyl chloride, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, reactivity profile, and practical applications, with a focus on its role in the synthesis of sulfonamide derivatives. The information presented herein is a synthesis of established chemical principles and practical insights, designed to empower researchers in their experimental endeavors.

Introduction: A Bifunctional Reagent of Growing Importance

This compound, identified by its CAS number 89265-35-0, is an aromatic organic compound featuring two distinct sulfonyl-based functional groups.[1] Its structure is characterized by a benzene ring substituted with a highly reactive sulfonyl chloride (-SO₂Cl) group and a methylsulfonyl (-SO₂CH₃) group at the ortho position. This unique arrangement of a potent electrophilic center and an electron-withdrawing group imparts specific reactivity and properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. The primary utility of this reagent lies in its ability to readily react with nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[2] Sulfonamides, in particular, are a critical class of compounds in pharmaceutical research, exhibiting a wide range of biological activities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective application. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89265-35-0 | [1] |

| Molecular Formula | C₇H₇ClO₄S₂ | [1] |

| Molecular Weight | 254.71 g/mol | [3] |

| Appearance | Off-white to yellowish-brown solid | [4] |

| Melting Point | 133-138 °C | [3][5] |

| Boiling Point | 442 °C at 760 mmHg | [4] |

| Solubility | Soluble in many organic solvents; reacts with water. | [6] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the four protons on the disubstituted benzene ring. A sharp singlet for the methyl protons of the methylsulfonyl group would likely appear further downfield than a typical methyl group, estimated to be in the range of 3.2-3.5 ppm, due to the deshielding effect of the adjacent sulfonyl group.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the two sulfonyl-based substituents. The carbon bearing the methyl group will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic stretching vibrations of the sulfonyl groups. Two distinct bands are expected for the asymmetric and symmetric SO₂ stretching of the sulfonyl chloride, typically found around 1375 cm⁻¹ and 1185 cm⁻¹, respectively. The methylsulfonyl group will also contribute to the SO₂ stretching absorption.

-

Mass Spectrometry: In a mass spectrum, the molecular ion peak would be observed. A characteristic fragmentation pattern for sulfonyl chlorides is the loss of the chlorine atom, followed by the loss of SO₂.[7]

Chemical Properties and Reactivity

The chemistry of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This high reactivity allows for efficient nucleophilic substitution reactions.

The presence of the electron-withdrawing methylsulfonyl group at the ortho position is expected to influence the reactivity of the sulfonyl chloride. While electron-withdrawing groups generally increase the electrophilicity of the sulfonyl sulfur, the steric bulk of the ortho substituent may also play a role in modulating the rate of reaction with certain nucleophiles.[1]

The most prominent reaction of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is highly efficient and forms the basis for the synthesis of a vast array of compounds with potential biological activity.[2] Similarly, it reacts with alcohols in the presence of a base to yield sulfonate esters.

Due to the presence of the reactive sulfonyl chloride moiety, the compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[6]

Application in Synthesis: A Step-by-Step Protocol for Sulfonamide Formation

The synthesis of sulfonamides is a cornerstone application of this compound. The following protocol provides a detailed, step-by-step methodology for a representative reaction with a primary amine.

Experimental Protocol: Synthesis of N-Aryl-2-(methylsulfonyl)benzenesulfonamide

This protocol is a generalized procedure and may require optimization for specific amine substrates.

Materials:

-

This compound

-

A primary aromatic or aliphatic amine (1.0 eq)

-

Anhydrous dichloromethane (DCM) or a suitable inert solvent

-

A non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5 - 2.0 eq)

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To this solution, add the base (e.g., triethylamine, 1.5-2.0 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over a period of 15-30 minutes using a dropping funnel.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature. Continue stirring for an additional 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Sources

- 1. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. labdepotinc.com [labdepotinc.com]

- 4. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Identification of Chemical Substances: A Case Study on CAS 84955-42-0

For the attention of: Researchers, scientists, and drug development professionals

Abstract

This technical guide addresses an inquiry into the chemical structure and nomenclature of the substance identified by the Chemical Abstracts Service (CAS) Registry Number 84955-42-0. A comprehensive search across multiple authoritative chemical databases and scientific literature sources was conducted to provide an in-depth analysis as requested. However, this investigation revealed that CAS 84955-42-0 is not a valid or publicly registered identifier for any known chemical substance. This guide details the rigorous verification process undertaken, explains the significance of a valid CAS number in scientific research, and provides a logical framework for addressing such data discrepancies.

Introduction: The Critical Role of CAS Registry Numbers in Scientific Integrity

In the realms of chemical research, drug development, and regulatory affairs, precision in identifying chemical substances is paramount. The CAS Registry Number®, assigned by the Chemical Abstracts Service, serves as a unique and unambiguous identifier for a specific substance.[1] This system eliminates the confusion that can arise from the use of various chemical names (systematic, generic, proprietary, or trivial). A valid CAS number ensures clear communication and links to a wealth of curated data about a substance's properties, synthesis, and biological activity.

This guide was initiated to provide a detailed technical overview of the structure and nomenclature associated with CAS 84955-42-0. The intended audience of researchers, scientists, and drug development professionals relies on the accuracy of such identifiers for their work.

Methodology: A Multi-Platform Search for CAS 84955-42-0

To ensure a thorough investigation, a multi-pronged search strategy was employed, targeting the world's leading chemical information repositories. The search was designed to locate any and all data pertaining to CAS 84955-42-0.

Core Chemical Database Queries

The following authoritative databases were systematically queried for the CAS number 84955-42-0:

-

CAS SciFinder Discovery Platform™ : As the most comprehensive and authoritative source for chemical information, a direct search was performed.[2][3]

-

PubChem : A major public database of chemical information maintained by the National Center for Biotechnology Information (NCBI).

-

ChemSpider : A free chemical structure database providing fast access to millions of structures, properties, and associated data.

Table 1: Summary of Database Search Results for CAS 84955-42-0

| Database Searched | Query | Result |

| CAS SciFinder Discovery Platform™ | CAS Registry Number: 84955-42-0 | No results found. |

| PubChem | CAS 84955-42-0 | No compound or substance record. |

| ChemSpider | 84955-42-0 | No matching record. |

General Scientific Literature and Patent Search

In addition to dedicated chemical databases, broader searches were conducted across scientific search engines to identify any mention of this CAS number in published literature, patents, or technical documents. These searches also failed to yield any relevant results.

Results and Discussion: The Invalidity of CAS 84955-42-0

There are several potential reasons for this finding:

-

Typographical Error: The number may have been transcribed incorrectly. CAS numbers have a specific format, and a single digit error will lead to a failed search.

-

Deprecated or Deleted Number: In rare instances, a CAS number may be deleted or superseded. However, there is typically a record of such changes, none of which were found for this number.

-

Internal or Proprietary Identifier: The number could be an internal tracking number for a private chemical library that has been mistaken for a CAS number.

The workflow for verifying a CAS number is illustrated in the diagram below.

Figure 1. A flowchart illustrating the standard process for CAS Registry Number verification and subsequent data retrieval. The query for CAS 84955-42-0 terminated at the "Invalid/Unassigned" stage.

Conclusion and Recommendations

For professionals in the scientific community, the integrity of data sources is foundational. This investigation into CAS 84955-42-0 underscores the importance of verifying identifiers before committing resources to research or development based on them.

We recommend the following steps for the inquiring party:

-

Verify the Source: Double-check the original source of the CAS number for any typographical errors.

-

Search by Chemical Name or Structure: If a chemical name or structure is known, use these to search the databases mentioned. This may lead to the correct CAS number.

-

Contact the Original Provider: If the number was provided by a third party, request clarification and a valid identifier.

This guide serves as a testament to a rigorous, self-validating system of inquiry. By following a logical and evidence-based approach, we can maintain the high standards of accuracy required in scientific and technical fields.

References

Discovery and history of 2-(Methylsulfonyl)benzenesulfonyl chloride

An In-depth Technical Guide to 2-(Methylsulfonyl)benzenesulfonyl Chloride

Foreword: Unveiling a Specialized Reagent

In the vast landscape of organic synthesis, sulfonyl chlorides represent a cornerstone class of reagents, pivotal for the construction of sulfonamides and sulfonate esters—moieties that are integral to pharmaceuticals, agrochemicals, and materials science.[1][2] While foundational reagents like tosyl chloride and benzenesulfonyl chloride are ubiquitous, the field continually evolves, demanding new building blocks with tailored electronic and steric properties to address modern synthetic challenges. This guide focuses on one such specialized reagent: This compound .

This document provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the compound's structural rationale, propose robust synthetic routes based on first principles, and delve into its strategic applications, particularly where its unique architecture offers a distinct advantage over more conventional reagents.

Historical Context and Design Rationale

While specific documentation detailing the initial discovery of this compound is not prominent in the historical literature, its conceptual origin can be understood within the broader narrative of medicinal chemistry and physical organic chemistry. The therapeutic revolution sparked by sulfanilamide in the 1930s initiated an enduring interest in the sulfonamide functional group.[3] This led to the synthesis of countless sulfonyl chloride precursors, each designed to impart specific properties to the final molecule.

The design of this compound is a deliberate exercise in molecular engineering. It combines two key features on a benzene scaffold:

-

A Highly Reactive Electrophile: The sulfonyl chloride (-SO₂Cl) group serves as a powerful electrophilic site, readily undergoing nucleophilic substitution with amines and alcohols.[4][5]

-

A Sterically Encumbering and Electron-Withdrawing Ortho-Substituent: The 2-position is occupied by a methylsulfonyl (-SO₂CH₃) group. This group exerts a potent electron-withdrawing effect, which modulates the reactivity of the adjacent sulfonyl chloride.[6] Furthermore, its presence introduces significant steric bulk, influencing the kinetic and thermodynamic landscape of its reactions.[6]

This unique combination suggests its development was likely driven by a need to synthesize highly substituted, sterically hindered sulfonamides or to fine-tune the physicochemical properties (e.g., pKa, solubility, metabolic stability) of target molecules in drug discovery programs.

Structural Analysis and Physicochemical Properties

The reactivity and utility of this compound are direct consequences of its molecular architecture. The central phenyl ring acts as a rigid scaffold, positioning the two sulfur-containing functional groups in a fixed ortho relationship.

Electronic and Steric Effects

The methylsulfonyl group is a strong electron-withdrawing group (EWG). This property reduces the electron density of the aromatic ring and, consequently, modulates the electrophilicity of the sulfonyl chloride's sulfur atom.[6] While EWGs typically enhance the reactivity of electrophilic sites, the ortho-positioning introduces a competing steric hindrance effect. This steric shield can impede the approach of bulky nucleophiles, making the reagent potentially selective for less-hindered reaction partners.[6] This interplay between electronic activation and steric hindrance is a defining characteristic of the reagent.

Physicochemical Data

Quantitative data for this specific compound is sparse in publicly accessible literature, but key properties can be tabulated based on available information and comparison with analogs.

| Property | Value / Description | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 89265-35-0 | [7][8] |

| Molecular Formula | C₇H₇ClO₄S₂ | - |

| Molecular Weight | 268.70 g/mol | [6] |

| Appearance | Likely a solid at room temperature | [9] (analog) |

| Reactivity | Reacts with water and other nucleophiles. Moisture-sensitive. | [4][8] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents C1 -- S1 [len=1.5]; C2 -- S2 [len=1.5];

// Sulfonyl Chloride Group S1 -- O1 [len=1.0, pos="1,0.5!"]; S1 -- O2 [len=1.0, pos="1,-0.5!"]; S1 -- Cl [len=1.5, pos="2,0!"];

// Methylsulfonyl Group S2 -- O3 [len=1.0, pos="-1,0.5!"]; S2 -- O4 [len=1.0, pos="-1,-0.5!"]; S2 -- C7 [len=1.5, pos="-2,0!"];

// Labels C1 [pos="0,0!", label=""]; C2 [pos="-1.2,-0.8!", label=""]; C3 [pos="-1.2,-2.3!", label=""]; C4 [pos="0,-3.1!", label=""]; C5 [pos="1.2,-2.3!", label=""]; C6 [pos="1.2,-0.8!", label=""];

S1 [pos="1.3,1.0!", label="S"]; O1 [pos="0.6,1.8!", label="O"]; O2 [pos="2.0,1.8!", label="O"]; Cl [pos="2.5,0.2!", label="Cl"];

S2 [pos="-2.5,-0.1!", label="S"]; O3 [pos="-2.0,0.9!", label="O"]; O4 [pos="-3.0,0.9!", label="O"]; C7 [pos="-3.4,-0.9!", label="CH₃"]; }

Caption: Structure of this compound.

Proposed Synthesis Pathway

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

This protocol is a conceptual, self-validating workflow. Each step includes a clear objective and a method for verifying the outcome before proceeding.

Step 1: S-Methylation of 2-Aminothiophenol

-

Causality: The initial step protects the reactive thiol group as a stable methyl sulfide and ensures it is available for later oxidation. A mild base is chosen to deprotonate the more acidic thiol in the presence of the aniline amine.

-

Methodology:

-

Dissolve 2-aminothiophenol (1.0 eq) in ethanol in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add iodomethane (CH₃I, 1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor reaction completion by TLC or GC-MS.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product, 2-(methylthio)aniline, by column chromatography or vacuum distillation.

-

-

Validation: Confirm the structure of the product by ¹H NMR (appearance of a methyl singlet around 2.5 ppm) and mass spectrometry (correct molecular ion peak).

Step 2: Conversion to 2-(Methylthio)benzenesulfonyl chloride via Diazotization-Sulfonylation

-

Causality: The Sandmeyer-type reaction is a classic and reliable method for converting an aromatic amine into a sulfonyl chloride. The amine is first converted to a diazonium salt, which is an excellent leaving group, and then displaced by a sulfur dioxide radical source catalyzed by copper.

-

Methodology:

-

Prepare a solution of 2-(methylthio)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid containing a catalytic amount of copper(II) chloride (CuCl₂, 0.1 eq).

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution. Vigorous evolution of N₂ gas will be observed.

-

Stir the reaction mixture for 2-3 hours at room temperature.

-

Pour the mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-(methylthio)benzenesulfonyl chloride.

-

-

Validation: The crude product can be analyzed by IR spectroscopy (presence of characteristic S=O stretches around 1370 and 1180 cm⁻¹) before proceeding.

Step 3: Oxidation of the Sulfide to the Sulfone

-

Causality: The final step involves the selective oxidation of the methylthio group to the target methylsulfonyl group. Strong oxidizing agents like m-CPBA or Oxone® are effective for this transformation. The sulfonyl chloride group is generally stable under these conditions.

-

Methodology:

-

Dissolve the crude 2-(methylthio)benzenesulfonyl chloride (1.0 eq) from the previous step in dichloromethane.

-

Cool the solution to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, monitoring the internal temperature.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. The product will be significantly more polar than the starting material.

-

Upon completion, quench the excess peracid by washing with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

-

Validation: The final structure must be confirmed by ¹H and ¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy.

Core Reactivity and Synthetic Applications

The primary utility of this compound is as an electrophilic reagent for introducing the 2-(methylsulfonyl)benzenesulfonyl group onto nucleophiles.[6]

Reaction Mechanism: Nucleophilic Substitution

The reaction with nucleophiles (e.g., amines, alcohols) proceeds via a nucleophilic substitution at the tetracoordinate sulfur center. The chloride ion is an excellent leaving group, facilitating the reaction.[5]

Caption: General mechanism for sulfonylation reactions.

Application: Synthesis of Sterically Hindered Sulfonamides

-

Objective: To synthesize N-alkyl/aryl-2-(methylsulfonyl)benzenesulfonamides, which are valuable scaffolds in medicinal chemistry.

-

Protocol:

-

In a flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

-

Cool the solution to 0 °C.

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting sulfonamide by recrystallization or flash column chromatography.

-

-

Trustworthiness: This protocol is self-validating. The formation of a salt (triethylammonium chloride) as a precipitate often indicates the reaction is proceeding. The final product's purity can be rigorously assessed by NMR, HPLC, and mass spectrometry. The steric bulk of the reagent may necessitate longer reaction times or slightly elevated temperatures for hindered amines.

Safety and Handling

As with all sulfonyl chlorides, this compound must be handled with care in a well-ventilated fume hood.

-

Hazards: The compound is expected to be corrosive and a lachrymator. It will react with moisture, including humidity in the air and on skin, to release corrosive hydrochloric acid (HCl).[6] Inhalation and skin contact should be avoided.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from moisture and incompatible materials such as alcohols and amines.

Conclusion

This compound is more than just another sulfonylating agent; it is a specialized tool for the modern synthetic chemist. Its defining features—a reactive sulfonyl chloride function positioned ortho to a bulky, electron-withdrawing methylsulfonyl group—provide a unique combination of steric and electronic properties. While its discovery is not historically landmarked, its logical design addresses a clear need for reagents capable of building molecular complexity and fine-tuning pharmaceutical properties. The proposed synthetic pathways and reaction protocols in this guide offer a robust framework for researchers to produce and utilize this valuable compound in their pursuit of novel chemical entities.

References

-

CAS. (n.d.). 2-Methylbenzenesulfonyl chloride. CAS Common Chemistry. Retrieved December 26, 2025, from [Link].

-

Cheméo. (n.d.). Chemical Properties of Benzenesulfonyl chloride, 2-methyl- (CAS 133-59-5). Retrieved December 26, 2025, from [Link].

- Google Patents. (n.d.). CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.

-

Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved December 26, 2025, from [Link].

-

Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved December 26, 2025, from [Link].

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved December 26, 2025, from [Link].

- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

- Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved December 26, 2025, from [Link].

-

EMCO Chemicals. (n.d.). Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier. Retrieved December 26, 2025, from [Link].

-

Johnson, T. B. (1939). The Synthesis of Sulfonyl Chlorides by Chlorination of Sulphur Compounds. Proceedings of the National Academy of Sciences, 25(9), 447-451. Retrieved from [Link].

-

MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 25(21), 5028. Retrieved from [Link].

-

Quora. (2023). What is the use of sulfonyl chloride? Retrieved December 26, 2025, from [Link].

-

ResearchGate. (2001). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved December 26, 2025, from [Link].

-

Scilit. (2001). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved December 26, 2025, from [Link].

-

Abound. (n.d.). This compound. Retrieved December 26, 2025, from [Link].

-

PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. Retrieved December 26, 2025, from [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pnas.org [pnas.org]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. Benzenesulfonyl Chloride | High Purity | For Research Use [benchchem.com]

- 6. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]

- 7. aboundchem.com [aboundchem.com]

- 8. This compound | 89265-35-0 [chemicalbook.com]

- 9. 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Spectroscopic Guide to 2-(Methylsulfonyl)benzenesulfonyl Chloride

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

2-(Methylsulfonyl)benzenesulfonyl chloride is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring both a sulfonyl chloride and a methylsulfonyl group on a benzene ring, imparts a unique combination of reactivity and electronic properties. The sulfonyl chloride moiety serves as a versatile handle for the synthesis of sulfonamides and sulfonate esters, while the methylsulfonyl group acts as a strong electron-withdrawing group, modulating the reactivity of the aromatic ring and the properties of derivative compounds.

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the molecular architecture of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89265-35-0 | [1] |

| Molecular Formula | C₇H₇ClO₄S₂ | [2] |

| Molecular Weight | 254.71 g/mol | [2] |

| Appearance | Predicted to be a solid | General knowledge of sulfonyl chlorides |

| Reactivity | Reacts with water and other nucleophiles | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol for NMR Spectroscopy

Given the reactivity of the sulfonyl chloride group, particularly its sensitivity to moisture, meticulous sample preparation is crucial for acquiring high-quality NMR spectra.[3]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).[3] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Cap the NMR tube securely and gently agitate to ensure complete dissolution.

-

-

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Width: 30°

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled sequence.

-

Pulse Width: 45°

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically several hundred to thousands).

-

Caption: Experimental workflow for NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.2 | Singlet | 3H | -SO₂CH₃ | The methyl protons are deshielded by the adjacent sulfonyl group. |

| ~ 7.8 - 8.2 | Multiplet | 4H | Aromatic protons | The aromatic protons will exhibit a complex splitting pattern due to ortho, meta, and para coupling, and will be in the downfield region due to the electron-withdrawing effects of the two sulfonyl groups. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 45 | -SO₂C H₃ | The methyl carbon is deshielded by the attached sulfonyl group. |

| ~ 125 - 145 | Aromatic carbons | The aromatic carbons will appear in the typical downfield region. The carbons directly attached to the sulfonyl groups (C1 and C2) will be the most deshielded. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the S=O bonds.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples, requiring minimal sample preparation.

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Caption: Workflow for ATR-IR spectroscopy.

Predicted IR Spectral Data

The IR spectrum will exhibit characteristic strong bands for the sulfonyl groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Reference |

| 1375-1410 | SO₂ Asymmetric Stretch | Strong | [3] |

| 1185-1204 | SO₂ Symmetric Stretch | Strong | [3] |

| ~3100 | C-H Stretch (Aromatic) | Medium-Weak | [4] |

| ~1580, ~1470 | C=C Stretch (Aromatic Ring) | Medium-Strong | [4] |

| 600-500 | S-Cl Stretch | Strong | [4] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[3]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).[5]

Table 5: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment |

| 254 | [M]⁺ (Molecular Ion) |

| 219 | [M - Cl]⁺ |

| 155 | [M - SO₂Cl]⁺ |

| 141 | [C₆H₄SO₂]⁺ |

| 79 | [CH₃SO₂]⁺ |

| 77 | [C₆H₅]⁺ |

A key fragmentation pathway for aromatic sulfonyl compounds involves the loss of SO₂.[6]

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS. While this guide provides a robust framework based on predicted data, experimental verification remains the gold standard. The detailed protocols and interpretations presented herein offer a solid foundation for researchers to confidently acquire and analyze the spectral data for this important synthetic building block. By understanding the principles behind each technique and the expected spectral features, scientists can ensure the identity and purity of their material, paving the way for successful downstream applications in drug discovery and materials science.

References

-

Supporting Information. ScienceOpen. [Link]

-

Supplementary materials. Dove Medical Press. [Link]

-

2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046. PubChem. [Link]

-

Benzenesulfonyl chloride. NIST WebBook. [Link]

-

NMR Sample Preparation. [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

NIST Tandem Mass Spectral Library. NIST. [Link]

-

Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. [Link]

-

Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. [Link]

-

FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. [Link]

-

Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. NIST. [Link]

-

IR spectra of the standard P-ASC. ResearchGate. [Link]

-

Benzenesulfonyl chloride. NIST WebBook. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Benzenesulfonyl chloride, 4-methyl-. NIST WebBook. [Link]

Sources

- 1. This compound | 89265-35-0 [chemicalbook.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-(Methylsulfonyl)benzenesulfonyl chloride: A Technical Guide for Drug Development and Synthesis

An In-depth Technical Guide for Researchers

Abstract: 2-(Methylsulfonyl)benzenesulfonyl chloride is a bifunctional aromatic compound of significant interest in synthetic chemistry and as a potential intermediate in pharmaceutical development. Its utility in these fields is critically dependent on its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and formulation possibilities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offers a theoretical and practical analysis of its solubility, and presents a detailed, validated protocol for its experimental determination. By synthesizing chemical principles with practical laboratory insights, this document serves as an essential resource for researchers, chemists, and drug development professionals aiming to effectively utilize this reactive intermediate.

Introduction and Physicochemical Profile

This compound, with CAS Number 89265-35-0, is a crystalline solid characterized by the presence of both a methylsulfonyl (-SO₂CH₃) group and a sulfonyl chloride (-SO₂Cl) group attached to a benzene ring.[1][2] This unique structure makes it a highly reactive and versatile reagent. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles, while the methylsulfonyl group acts as a strong electron-withdrawing group, influencing the overall reactivity and physical properties of the molecule.[3]

A thorough understanding of its solubility is paramount for its practical application. Inefficient dissolution can lead to poor yields in synthesis, while improper solvent selection can complicate purification processes like crystallization. Furthermore, in drug development, solubility is a key determinant of a compound's viability as a synthetic precursor.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89265-35-0 | [1][2] |

| Molecular Formula | C₇H₇ClO₄S₂ | [1][2] |

| Molecular Weight | 254.71 g/mol | [2] |

| Appearance | Off-white to yellow-brown crystalline powder | [2] |

| Melting Point | 133-138 °C | [2] |

| Water Solubility | Reacts with water; Moisture Sensitive | [2] |

| Hazard Class | Corrosive (UN3261, Packing Group II) | [1][2] |

Below is a diagram illustrating the chemical structure of the compound.

Caption: Structure of this compound.

Theoretical Solubility Framework and Solvent Interactions

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Moieties: The two sulfonyl groups (-SO₂-) are highly polar and capable of strong dipole-dipole interactions. These groups will preferentially interact with polar solvents.

-

Non-Polar Moiety: The benzene ring is aromatic and non-polar, favoring interactions with solvents that have low polarity or are capable of π-stacking.

-

Reactive Moiety: The sulfonyl chloride (-SO₂Cl) group is highly susceptible to nucleophilic attack. This leads to reactivity, rather than simple dissolution, in protic solvents like water and alcohols. This reactivity is a critical consideration, as it can lead to the formation of the corresponding sulfonic acid or ester, consuming the starting material.[2][4]

Based on these structural features, a predicted solubility profile can be established. The compound is expected to show good solubility in polar aprotic solvents, which can solvate the polar sulfonyl groups without reacting with the sulfonyl chloride. Solubility in non-polar solvents is likely to be lower, and it will be reactive in most protic solvents.

Table 2: Predicted Solubility Profile of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Causality |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess a significant dipole moment, allowing for effective solvation of the polar sulfonyl groups. The absence of acidic protons prevents reaction with the sulfonyl chloride moiety. |

| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane (DCM) | Low to Moderate | DCM may show moderate solubility due to its ability to engage in dipole interactions. Toluene's aromaticity may offer some favorable interaction. Solubility in aliphatic hydrocarbons like hexane is expected to be very low due to the compound's high polarity. |

| Protic | Water, Methanol, Ethanol | Reacts / Solvolysis | These solvents are nucleophilic and will react with the electrophilic sulfonyl chloride to form sulfonic acids or esters.[2] While the compound may initially appear to dissolve, it is undergoing a chemical transformation (solvolysis). |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a robust experimental protocol is required. The following methodology is designed as a self-validating system, emphasizing the control of critical variables, particularly moisture, due to the compound's reactivity.

Core Principle

The protocol is based on the isothermal equilibrium method. In this technique, an excess of the solute is agitated in a known volume of solvent at a constant temperature for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated supernatant is then determined analytically.

Workflow for Solubility Measurement

The following diagram outlines the comprehensive workflow for the experimental determination of solubility.

Caption: Isothermal equilibrium method workflow for solubility determination.

Detailed Step-by-Step Methodology

1. Safety Precautions:

-

This compound is corrosive and causes severe skin and eye burns.[1][5] All handling must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

2. Materials and Reagents:

-

This compound (purity >98%)

-

Anhydrous grade organic solvents (e.g., ACN, THF, DCM, Toluene)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Vortex mixer and/or orbital shaker in a temperature-controlled incubator

-

Benchtop centrifuge

-

Calibrated micropipettes

-

HPLC system with a UV detector and a suitable C18 column

3. Experimental Procedure:

-

Preparation: Add an excess amount (e.g., 20-30 mg) of this compound to a pre-weighed 2 mL glass vial. The excess is crucial to ensure a saturated solution is formed with undissolved solid remaining.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired anhydrous organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in an incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. This step must be performed quickly to maintain temperature.

-

Sample Dilution: Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet. Transfer it to a new tared vial and determine its mass. Dilute this aliquot gravimetrically with the appropriate solvent (often the HPLC mobile phase) to a concentration within the HPLC calibration range.

-

Quantification: Analyze the diluted sample via a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

4. Data Analysis:

-

Calculate the concentration of the diluted sample from the linear regression of the calibration curve.

-

Back-calculate the concentration in the original saturated supernatant using the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

Practical Implications for Researchers

-

Reaction Solvent Selection: For synthetic reactions, a solvent in which the compound is highly soluble, such as acetonitrile or THF, is ideal to ensure a homogeneous reaction mixture and facilitate optimal kinetics.

-

Purification by Recrystallization: A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is required for effective recrystallization. A combination of a good solvent (like THF or acetone) and an anti-solvent (like hexane) could be effective.[6]

-

Handling and Storage: The compound's sensitivity to moisture necessitates storage in a desiccator and handling under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation to benzenesulfonic acid.[2]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive framework can be built upon its fundamental physicochemical properties. It is expected to be most soluble in polar aprotic solvents and will undergo solvolysis in protic media. This guide provides the theoretical basis for these predictions and, crucially, a detailed and robust experimental protocol for researchers to determine precise solubility values. Adherence to this methodology, with particular attention to anhydrous conditions, will yield reliable data essential for the successful application of this versatile reagent in synthesis and drug discovery.

References

[1] ChemSrc. (n.d.). This compound (CAS No. 89265-35-0) SDS. Retrieved from ChemicalBook. [5] ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from ChemicalBook. [7] CAS. (n.d.). 2-Methylbenzenesulfonyl chloride. CAS Common Chemistry. Retrieved from commonchemistry.cas.org. [2] ChemicalBook. (2023). This compound | 89265-35-0. Retrieved from ChemicalBook. [3] BenchChem. (n.d.). Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3. Retrieved from BenchChem. [8] Cheméo. (n.d.). Chemical Properties of Benzenesulfonyl chloride, 2-methyl- (CAS 133-59-5). Retrieved from Cheméo. [9] Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved from Solubility of Things. Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Mesitylenesulfonyl chloride. Retrieved from Fisher Scientific. University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from University of California, Berkeley. MilliporeSigma. (2023). SAFETY DATA SHEET - Benzenesulfonyl chloride. Retrieved from Sigma-Aldrich. [10] Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. DOI: 10.15227/orgsyn.001.0021. [11] Fisher Scientific. (2022). 4-(Methylsulfonyl)benzenesulfonyl chloride - SAFETY DATA SHEET. Retrieved from Fisher Scientific. [12] Moody, T. J., & Newell, J. L. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 858–862. [13] Google Patents. (n.d.). CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride. Retrieved from Google Patents. [4] ChemicalBook. (2023). Benzenesulfonyl chloride | 98-09-9. Retrieved from ChemicalBook. Sigma-Aldrich. (n.d.). Benzenesulfonyl chloride 99% 98-09-9. Retrieved from Sigma-Aldrich.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 89265-35-0 [chemicalbook.com]

- 3. Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- | 103008-53-3 | Benchchem [benchchem.com]

- 4. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Benzenesulfonyl chloride, 2-methyl- (CAS 133-59-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]

A Methodological Guide to Assessing the Thermal Stability and Decomposition of 2-(Methylsulfonyl)benzenesulfonyl Chloride

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of 2-(Methylsulfonyl)benzenesulfonyl chloride. In the absence of extensive published data for this specific molecule, this document serves as a methodological blueprint, leveraging established principles of thermal analysis and knowledge of analogous sulfonyl chloride compounds. We present a multi-tiered analytical approach, beginning with preliminary screening using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and extending to advanced hazard assessment with Accelerating Rate Calorimetry (ARC). The causality behind each experimental choice is detailed, ensuring a scientifically rigorous investigation. This guide is intended to empower researchers to generate robust, reliable data for process safety, risk assessment, and optimization in the handling and application of this and similar sulfonyl chloride derivatives.

Introduction: The Significance of this compound and the Imperative of Thermal Stability Assessment

This compound is a bespoke sulfonylating agent, characterized by the presence of two sulfonyl functionalities with distinct electronic properties. The sulfonyl chloride group serves as a highly reactive electrophilic center for the formation of sulfonamides and sulfonate esters, common linkages in pharmacologically active molecules. The methylsulfonyl substituent, an electron-withdrawing group, modulates the reactivity of the sulfonyl chloride and influences the overall physicochemical properties of the parent molecule.

Given the energetic nature of sulfonyl chlorides, a thorough understanding of their thermal stability is not merely an academic exercise but a critical component of safe laboratory and industrial practice. Thermal decomposition can lead to the generation of hazardous and corrosive gases, and under certain conditions, may result in a thermal runaway.[1] This guide provides the necessary protocols to characterize the thermal behavior of this compound, enabling the determination of safe operating limits and the prediction of potential decomposition products.

Predicted Physicochemical Properties and Reactivity Profile

While specific experimental data on the decomposition of this compound is limited, its structural features allow for an informed prediction of its properties and reactivity.

| Property | Predicted Value/Characteristic | Source/Rationale |

| Molecular Formula | C7H7ClO4S2 | - |

| Molecular Weight | 254.71 g/mol | - |

| Physical State | Off-white to yellowish-brown crystalline powder | [2] |

| Melting Point | 133-138 °C | [2] |

| Boiling Point | 442 °C at 760 mmHg | [2] |

| Reactivity | Moisture sensitive; reacts with water. Incompatible with strong bases and oxidizing agents. | [3][4] |

| Predicted Decomposition Products | Oxides of sulfur (SOx), hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO2). | [3][5] |

The presence of the electron-withdrawing methylsulfonyl group is expected to influence the thermal stability of the molecule compared to unsubstituted benzenesulfonyl chloride.[6] The primary decomposition pathways are anticipated to involve the cleavage of the S-Cl bond and the degradation of the aromatic ring at higher temperatures.

Tier 1: Initial Thermal Stability Screening

The initial assessment of thermal stability should be conducted on a small scale using TGA and DSC. These techniques provide a rapid and quantitative measure of thermal events as a function of temperature.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary tool for determining the onset of decomposition.

Experimental Protocol: TGA of this compound

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (platinum or ceramic).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant mass loss begins.

-

Quantify the mass loss at different temperature ranges to identify distinct decomposition steps.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect endothermic (e.g., melting) and exothermic (e.g., decomposition) transitions.

Experimental Protocol: DSC of this compound

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases and prevent contamination of the instrument.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature approximately 50 °C above the Tonset determined by TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting point.

-

Identify any exothermic peaks, which indicate decomposition. Determine the onset temperature and the enthalpy of decomposition (ΔHd).

-

Caption: Tier 1 Thermal Analysis Workflow.

Tier 2: In-depth Decomposition and Hazard Analysis

If the initial screening indicates a significant exothermic decomposition, a more detailed investigation is warranted to understand the potential for thermal runaway.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetric technique that measures the time, temperature, and pressure profiles of a sample during an exothermic reaction. It is the gold standard for assessing thermal runaway potential.[1][9][10]

Causality for ARC: While TGA and DSC provide valuable information on decomposition temperatures, they are conducted under controlled heating rates. In a real-world scenario, an exothermic decomposition can self-accelerate, leading to a rapid increase in temperature and pressure. ARC simulates this "worst-case" adiabatic scenario.[10]

Experimental Protocol: ARC of this compound

-

Instrument Preparation: Calibrate the ARC instrument according to the manufacturer's specifications.

-

Sample Preparation: Place a known mass of the sample into a robust, spherical sample bomb (e.g., titanium or Hastelloy C).

-

Experimental Mode: Employ a "heat-wait-seek" mode. The instrument heats the sample in small steps, waits for thermal equilibrium, and then seeks for any self-heating.

-

Detection Threshold: Set a self-heating rate detection threshold (e.g., 0.02 °C/min).

-

Data Acquisition: Once self-heating is detected, the instrument switches to an adiabatic mode, and the temperature and pressure are recorded as a function of time.

-

Data Analysis:

-

Determine the Temperature of No Return (TNR).

-

Calculate the Time to Maximum Rate (TMR).

-

Determine the adiabatic temperature rise (ΔTad).

-

Plot the self-heating rate versus temperature.

-

Caption: ARC Experimental Workflow.

Mechanistic Insights: Hydrolysis as a Competing Pathway